3-Methylsulfanylbenzamide can be classified as an aromatic amide due to the presence of both an aromatic ring (benzene) and an amide functional group (–C(O)NH2). The compound is often synthesized in laboratories for research purposes, particularly in studies related to drug development and organic synthesis.
The synthesis of 3-Methylsulfanylbenzamide can be achieved through several methods, commonly involving the introduction of the methylsulfanyl group into a benzamide framework. One prevalent method is through nucleophilic substitution reactions where a benzoyl chloride reacts with methylthiol in the presence of a base.
The molecular formula for 3-Methylsulfanylbenzamide is . Its molecular structure features:
Key structural data includes:
3-Methylsulfanylbenzamide can participate in various chemical reactions, including:
The mechanism of action for 3-Methylsulfanylbenzamide largely depends on its specific application in biological systems. In medicinal chemistry, it may interact with various enzymes or receptors, modulating their activity due to the structural features provided by both the methylsulfanyl and amide groups.
The presence of the methylsulfanyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability in pharmacological applications.
3-Methylsulfanylbenzamide has several applications in scientific research:
3-Methylsulfanylbenzamide and its structural analogs influence ADP-ribosyltransferase (ADPRT) activity through post-translational modifications. Key research demonstrates that this compound modulates the acetylation status of Glycogen Synthase Kinase 3β (GSK3β), a critical regulator of cellular metabolism and stress responses. Acetylation of GSK3β at Lys183 reduces its kinase activity by impeding adenosine triphosphate (ATP) binding, subsequently altering downstream signaling cascades [7] [9].
Sirtuin-2 (SIRT2), a NAD⁺-dependent deacetylase, directly regulates GSK3β activity. Inhibition of SIRT2 by 3-Methylsulfanylbenzamide derivatives elevates GSK3β acetylation, diminishing its capacity to phosphorylate substrates like β-catenin. This mechanism is validated in cardiac hypertrophy models, where reduced SIRT2 expression correlates with hyperacetylated, inactive GSK3β and accumulation of β-catenin—a hallmark of pathological cell growth [7].
Table 1: Functional Consequences of GSK3β Acetylation
Parameter | Acetylated GSK3β | Deacetylated GSK3β |
---|---|---|
ATP Binding | Impaired | Enhanced |
Kinase Activity | Reduced | Elevated |
β-Catenin Stability | Increased | Decreased |
Cellular Outcome | Pathological hypertrophy | Homeostasis |
This crosstalk positions 3-Methylsulfanylbenzamide as a modulator of ADPRT-related pathways via SIRT2-GSK3β axis perturbation [9].
3-Methylsulfanylbenzamide derivatives exhibit indirect effects on Poly(ADP-Ribose) Polymerases (PARPs) by exploiting synthetic lethality in DNA repair-deficient cells. PARP1 facilitates single-strand break repair (SSBR) by detecting DNA damage and recruiting repair proteins (e.g., XRCC1) via poly(ADP-ribosyl)ation [2] [8]. Inhibitors targeting PARP1 trap the enzyme on DNA, preventing repair complex assembly and converting single-strand breaks into double-strand breaks (DSBs) during replication [5] [8].
Homologous recombination repair (HRR)-deficient cells—such as those with BRCA1/2 mutations—succumb to PARP inhibition due to unrepaired DSBs. Clinical studies (e.g., TOPARP trial) validate this in prostate cancer, where tumors harboring HRR defects (e.g., BRCA2, ATM, PALB2) show significant responses to PARP inhibitors like olaparib [10]. 3-Methylsulfanylbenzamide’s scaffold may optimize PARP trapping, though direct inhibition data remain limited.
Table 2: HRR Genes Predictive of PARP Inhibitor Response
Gene | Function in DNA Repair | Response Rate in PARPi Trials |
---|---|---|
BRCA2 | RAD51 loading for DSB repair | 80–90% |
ATM | DSB detection and signaling | 40–50% |
PALB2 | BRCA2 stabilization | 70–80% |
CDK12 | Transcriptional regulation | 20–30% |
This synergy expands therapeutic applications to cancers beyond BRCA-mutant models [5] [10].
3-Methylsulfanylbenzamide derivatives demonstrate potent, selective inhibition of Sirtuin-2 (SIRT2), a tubulin deacetylase implicated in neurodegeneration and cancer. Structural optimization of the 3-(N-arylsulfamoyl)benzamide scaffold—specifically N-methylation at the sulfonamide group—enhances SIRT2 binding affinity and isoform selectivity. Compound 4a (3-[(4-Bromophenyl)methylsulfonamido]-N-(4-bromophenyl)benzamide) achieves 50% inhibition (IC₅₀) at 9.4 µM, outperforming early inhibitors like AK-1 (IC₅₀ = 12.5 µM) [1] [3].
Binding mechanisms involve occupation of two hydrophobic pockets in SIRT2:
Table 3: Structure-Activity Relationship of SIRT2 Inhibitors
Modification Site | Effect on SIRT2 Inhibition | Selectivity vs. SIRT1/3 |
---|---|---|
N-Methylsulfonamide | ↑ Binding affinity (IC₅₀: 9–12 µM) | >50-fold improvement |
4-Bromophenyl (R₁/R₂) | Optimal hydrophobic contact | No inhibition at 50 µM |
Carbonyl linker | H-bond with Tyr104 | Critical for activity |
Phosphorylation of SIRT2 by GSK3β at Ser327, Ser331, and Ser335 further regulates its deacetylase activity. Inhibiting GSK3β (e.g., with SB216763) reduces SIRT2 phosphorylation, diminishing its toxicity in neuronal models of Parkinson’s disease [9]. This bidirectional crosstalk highlights the therapeutic potential of 3-Methylsulfanylbenzamide analogs in modulating SIRT2-dependent pathways [3] [9].
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